2,2-Bis(4-aminophenyl)hexafluoropropane
Overview
Description
2,2-Bis(4-aminophenyl)hexafluoropropane is a chemical compound that serves as a crucial intermediate in the synthesis of various high-performance polymers, particularly polyimides and polyamides, which are known for their excellent thermal stability, mechanical properties, and low dielectric constants. These polymers find applications in the electronics industry due to their insulating properties and in aerospace due to their resistance to harsh conditions[“][“][“][“][“][“].
Synthesis Analysis
The synthesis of 2,2-Bis(4-aminophenyl)hexafluoropropane-related compounds typically involves nucleophilic substitution reactions, where halogenated compounds are reacted with nucleophiles such as amines or phenols in the presence of a base like potassium carbonate. This is followed by reduction processes, often using hydrazine and a palladium catalyst, to yield the desired aminophenyl hexafluoropropane derivatives[“][“][“][“]. The synthesis conditions are carefully optimized to achieve high yields and purity, which is essential for the subsequent preparation of high-quality polymers[“].
Molecular Structure Analysis
The molecular structure of 2,2-Bis(4-aminophenyl)hexafluoropropane and its derivatives is characterized by the presence of aromatic rings and fluorinated chains, which contribute to the polymers' unique properties. X-ray crystallography and spectroscopic methods such as 19F NMR are used to confirm the structures and understand the electronic environment of the fluorine atoms, which is crucial for the polymers' low dielectric constants and solubility in organic solvents[“][“].
Chemical Reactions Analysis
The aminophenyl hexafluoropropane derivatives undergo various chemical reactions, primarily with aromatic dianhydrides, to form polyimides and polyamides. These reactions are typically carried out via a two-stage process involving the formation of poly(amic acid) precursors followed by thermal or chemical imidization to yield the final polyimide structure[“][“][“][“][“]. The presence of fluorine atoms in the polymer backbone significantly affects the polymers' solubility, dielectric properties, and thermal stability.
Physical and Chemical Properties Analysis
Polymers derived from 2,2-Bis(4-aminophenyl)hexafluoropropane exhibit a range of desirable physical and chemical properties. They are generally soluble in polar organic solvents, which facilitates the processing of these materials into films and coatings[“][“][“][“]. These polymers have low moisture absorption, low dielectric constants, and high thermal stability, with decomposition temperatures often exceeding 500°C[“][“][“][“][“][“]. Additionally, they possess good mechanical properties, such as high tensile strength and modulus of elasticity, making them suitable for demanding applications[“][“]. The fluorinated polyimides also show good optical transparency, which is advantageous for applications requiring clear materials[“][“][“].
Scientific research applications
Curing Agent for Fluorine-containing Elastomers: BAPHFP is used to synthesize novel compounds applicable as curing agents for fluorine-containing elastomers. These elastomers have CN groups as cross-linkable groups (Sonoi, Tatsu, German, & Polishchuk, 1998).
Synthesis of Fluorine-containing Polyamides: It serves as a key compound in the synthesis of fluorine-containing polyamides and copolyamides. These polyamides demonstrate high thermal stability and potential for applications in areas requiring materials resistant to high temperatures (Liaw & Wang, 1996).
Development of Polybenzoxazole Monomer: BAPHFP is essential in the synthesis of fluorine-containing polybenzoxazole monomers, which are characterized by techniques such as DSC and FT-IR (Ju-sun, 2007).
Polyimide Monomers: This compound is also used in the synthesis of polyimide monomers, contributing to the development of new polyimides with potential applications in various industries (Shu-xiang, 2012).
Nanocomposites with Hexafluoroisopropylidine-based Polyimides: BAPHFP is involved in the synthesis of 6FDA-based polyimides, which have been explored for their potential in creating nanocomposites (Thompson, Thompson, & Southward, 2002).
Soluble Polyimides with Low Refractive Index: It's used in the synthesis of polyimides that have better solubility in organic solvents, making them suitable for microelectronic applications. These polymers exhibit high thermal stability and low refractive index, which is crucial for certain technological applications (Kim, Lee, Sundar, Jang, Yang, & Han, 2004).
Residual Stress Behavior in Polyimide Films: BAPHFP-based polyimides have been studied for their residual stress behaviors, thermal properties, and optical properties, revealing dependencies on their morphological structure (Nam, Lee, Seo, & Han, 2014).
Synthesis of Novel Poly(amide‐imide)s: The compound is used in synthesizing poly(amide-imide)s with high thermal stability and good tensile properties. These polymers are soluble in polar amide solvents and can be used to create transparent, thin, flexible films (Yang, Hsiao, & Hsiao, 1999).
Optical and Dielectric Properties of Novel Fluorinated Polyimides: BAPHFP-based fluorinated polyimides show low moisture absorption and outstanding mechanical properties. They also demonstrate good dielectric properties and low dielectric constants, making them suitable for electronic applications (Guan, Wang, Song, Dang, Chen, Zhou, & Zhao, 2014).
Sensor Applications: BAPHFP derivatives have been used in coatings for sensors detecting toxic chemical warfare agents, highlighting its potential in defense and security applications (Bhadury, Dubey, Singh, & Saxena, 2005).
properties
IUPAC Name |
4-[2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F6N2/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8H,22-23H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKFRNOZJSYWKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C(F)(F)F)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883250 | |
Record name | 4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bisbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
Record name | 4,4'-(Hexafluoroisopropylidene)dianiline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19960 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
2,2-Bis(4-aminophenyl)hexafluoropropane | |
CAS RN |
1095-78-9 | |
Record name | 4,4′-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[benzenamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1095-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bisbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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